Axelopran
Overview
Description
Axelopran, also known by its developmental code name TD-1211, is a peripherally acting μ-opioid receptor antagonist. It is primarily under development by Theravance Biopharma and licensed to Glycyx for various indications. This compound is notable for its ability to act on κ-opioid and δ-opioid receptors, with similar affinity for μ- and κ-opioid receptors and a lower affinity for δ-opioid receptors .
Preparation Methods
Axelopran is synthesized through a series of chemical reactions involving various reagents and solvents. The synthetic route typically involves the following steps :
-
Cyclohexylmethyl-(2-oxo-ethyl)carbamic acid tert-butyl ester
- A mixture of cyclohexylmethylbromide and ethanolamine in ethanol is heated at 75°C for 2 hours.
- The reaction mixture is then concentrated to remove ethanol, and the residue is diluted with dichloromethane.
- The organic layer is washed with water and brine, dried over sodium sulfate, filtered, and concentrated to obtain the product.
-
Cyclohexylmethyl-(2-hydroxyethyl) carbamic acid tert-butyl ester
- The product from the previous step is dissolved in dichloromethane and cooled to 0°C.
- A solution of di-tert-butyldicarbonate in dichloromethane is added dropwise to the mixture.
Industrial production methods involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Axelopran undergoes various chemical reactions, including :
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the chemical structure of this compound.
Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Axelopran has a wide range of scientific research applications, including :
Chemistry: this compound is used as a model compound in studying opioid receptor antagonists and their chemical properties.
Biology: this compound is used in biological studies to understand its effects on opioid receptors and related pathways.
Medicine: this compound is being investigated for its potential to treat opioid-induced constipation and other gastrointestinal dysfunctions.
Industry: this compound’s unique properties make it valuable in the pharmaceutical industry for developing new drugs and therapies.
Mechanism of Action
Axelopran exerts its effects by acting as a peripherally acting μ-opioid receptor antagonist. It also interacts with κ-opioid and δ-opioid receptors . The mechanism involves blocking the binding of opioid agonists to these receptors, thereby inhibiting their effects. This action helps restore the function of the enteric nervous system and alleviates gastrointestinal dysfunction caused by opioid use .
Comparison with Similar Compounds
Axelopran is unique in its ability to act on multiple opioid receptors with varying affinities. Similar compounds include :
Naloxegol: Another peripherally acting μ-opioid receptor antagonist used to treat opioid-induced constipation.
Naltrexone: A μ-opioid receptor antagonist used in the treatment of opioid and alcohol dependence.
Methylnaltrexone: A peripherally acting μ-opioid receptor antagonist used to treat opioid-induced constipation.
This compound’s uniqueness lies in its balanced affinity for μ- and κ-opioid receptors and its lower affinity for δ-opioid receptors, making it a versatile compound for various therapeutic applications.
Properties
CAS No. |
949904-48-7 |
---|---|
Molecular Formula |
C26H39N3O4 |
Molecular Weight |
457.6 g/mol |
IUPAC Name |
3-[(1R,5S)-8-[2-[cyclohexylmethyl-[(2S)-2,3-dihydroxypropanoyl]amino]ethyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide |
InChI |
InChI=1S/C26H39N3O4/c27-25(32)20-8-4-7-19(13-20)21-14-22-9-10-23(15-21)29(22)12-11-28(26(33)24(31)17-30)16-18-5-2-1-3-6-18/h4,7-8,13,18,21-24,30-31H,1-3,5-6,9-12,14-17H2,(H2,27,32)/t21?,22-,23+,24-/m0/s1 |
InChI Key |
ATLYLVPZNWDJBW-NHYNNZIHSA-N |
SMILES |
C1CCC(CC1)CN(CCN2C3CCC2CC(C3)C4=CC(=CC=C4)C(=O)N)C(=O)C(CO)O |
Isomeric SMILES |
C1CCC(CC1)CN(CCN2[C@@H]3CC[C@H]2CC(C3)C4=CC(=CC=C4)C(=O)N)C(=O)[C@H](CO)O |
Canonical SMILES |
C1CCC(CC1)CN(CCN2C3CCC2CC(C3)C4=CC(=CC=C4)C(=O)N)C(=O)C(CO)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TD-1211; TD 1211; TD1211; Axelopran |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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